molecular formula C15H21NO3 B5373513 2-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

2-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

Cat. No.: B5373513
M. Wt: 263.33 g/mol
InChI Key: YFWKRJDGAFDWJB-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound with the molecular formula C14H19NO3. This compound is characterized by the presence of an ethoxy group, a tetrahydrofuran ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 1-(tetrahydrofuran-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

2-Ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can be compared with other benzamide derivatives, such as:

    4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but with a different substitution pattern on the benzamide moiety.

    3,4-Dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Contains additional methoxy groups, which may alter its chemical and biological properties.

    4-Methoxy-N-(2,2,2-trichloro-1-(tetrahydro-2-furanylmethyl)amino)ethyl)benzamide: Features a trichloro substitution, potentially affecting its reactivity and applications.

Properties

IUPAC Name

2-ethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-18-14-8-5-4-7-12(14)15(17)16-11(2)13-9-6-10-19-13/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKRJDGAFDWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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